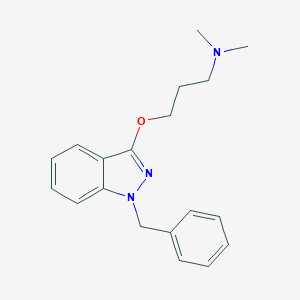
Benzydamine
Cat. No. B159093
:
642-72-8
M. Wt: 309.4 g/mol
InChI Key: CNBGNNVCVSKAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03966761
Procedure details


As described in the aforementioned United States patent specification, indazole compounds embraced by the foregoing general formula II are biologically active in that some manifest analgesic, antiinflammatory and myorelaxing activity. Probably the best known of such compounds at the present time is 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, commonly referred to as benzydamine, which in the form of the hydrochloride salt, is employed in chemotherapy as an analgesic, antipyretic and/or antiinflammatory agent. In this role, the benzydamine hydrochloride is asssociated in pharmaceutical compositions with pharmaceutically acceptable organic or inorganic, solid or liquid carriers. According to the process described in the aforementioned United States specification, this compound is prepared by heating the sodium salt of 1-benzyl-3-hydroxy-1H-indazole with 3-chloropropyldimethylamine in xylene as an inert solvent. Treatment of the 1benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole so-obtained with ethereal hydrochloric acid yields the corresponding hydrochloride salt, with a melting point of 160°C.

[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five







Name
Identifiers


|
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=N1.[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([O:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:32])[CH3:31])=[N:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CN(CCCOC1C2C=CC=CC=2N(CC2C=CC=CC=2)N=1)C.Cl.[Na].C(N1C2C(=CC=CC=2)C(O)=N1)C1C=CC=CC=1.[Cl:75]CCCN(C)C>C1(C)C(C)=CC=CC=1>[CH2:10]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([O:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:31])[CH3:32])=[N:18]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[ClH:75] |f:2.3,^1:56|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC2=CC=CC=C12
|
Step Two
[Compound]
|
Name
|
formula II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)OCCCN(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCCOC=1C=2C=CC=CC2N(N1)CC=3C=CC=CC3
|
Step Five
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCCOC=1C=2C=CC=CC2N(N1)CC=3C=CC=CC3.Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCN(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this compound is prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)OCCCN(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
